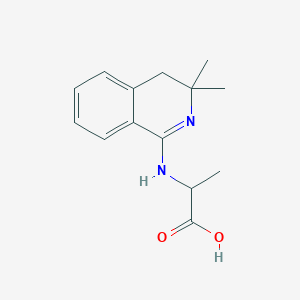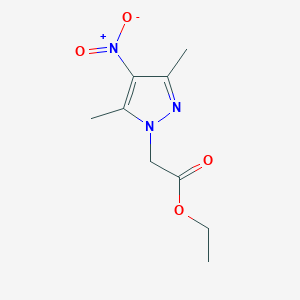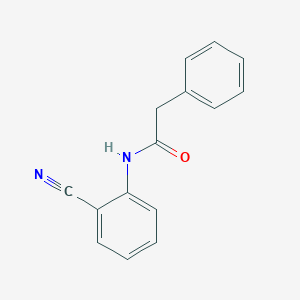
N-(2-cyanophenyl)-2-phenylacetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(2-cyanophenyl)-2-phenylacetamide, commonly known as CPA, is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. This compound is a white crystalline solid with a molecular formula of C16H12N2O and a molecular weight of 248.28 g/mol. In
Wirkmechanismus
The mechanism of action of N-(2-cyanophenyl)-2-phenylacetamide is not well understood. However, it has been proposed that it exerts its pharmacological activities by inhibiting the activity of cyclooxygenase (COX) enzymes, which are responsible for the production of prostaglandins and thromboxanes. This inhibition leads to the reduction of inflammation, pain, and fever. Additionally, it has been suggested that N-(2-cyanophenyl)-2-phenylacetamide may inhibit the growth of cancer cells by inducing apoptosis and inhibiting angiogenesis.
Biochemische Und Physiologische Effekte
N-(2-cyanophenyl)-2-phenylacetamide has been shown to have several biochemical and physiological effects. It has been reported to reduce the production of inflammatory mediators, such as prostaglandins and cytokines. Additionally, it has been shown to inhibit the proliferation of cancer cells and induce apoptosis. Moreover, it has been demonstrated to have antiviral activity against various viruses, including herpes simplex virus and human immunodeficiency virus.
Vorteile Und Einschränkungen Für Laborexperimente
One of the advantages of using N-(2-cyanophenyl)-2-phenylacetamide in lab experiments is its high purity and yield. Moreover, it has been reported to exhibit potent pharmacological activities at low concentrations. However, one of the limitations of using this compound is its potential toxicity, which may limit its use in certain experiments. Additionally, the mechanism of action of N-(2-cyanophenyl)-2-phenylacetamide is not well understood, which may make it challenging to interpret the results of experiments.
Zukünftige Richtungen
There are several future directions for research on N-(2-cyanophenyl)-2-phenylacetamide. One area of interest is the development of new analogs and derivatives of this compound with improved pharmacological activities and reduced toxicity. Additionally, further studies are needed to elucidate the mechanism of action of this compound and its potential applications in various fields, such as cancer treatment and antiviral therapy. Moreover, the use of N-(2-cyanophenyl)-2-phenylacetamide in combination with other drugs may enhance its pharmacological activities and reduce its potential toxicity.
Synthesemethoden
The synthesis of N-(2-cyanophenyl)-2-phenylacetamide involves the reaction between 2-phenylacetic acid and 2-cyanophenyl isocyanate. The reaction is carried out in the presence of a catalyst, such as triethylamine, and a solvent, such as dichloromethane. The reaction mixture is then heated under reflux for several hours, after which the product is obtained by filtration and recrystallization. This method has been reported to yield high purity and yield of N-(2-cyanophenyl)-2-phenylacetamide.
Wissenschaftliche Forschungsanwendungen
N-(2-cyanophenyl)-2-phenylacetamide has been studied extensively for its potential applications in various fields. It has been reported to exhibit anti-inflammatory, analgesic, and antipyretic activities. Additionally, it has been shown to possess anticancer, antitumor, and antiviral properties. Moreover, it has been used as a starting material for the synthesis of various pharmaceuticals, such as nonsteroidal anti-inflammatory drugs (NSAIDs) and antiviral agents.
Eigenschaften
CAS-Nummer |
71993-17-4 |
|---|---|
Produktname |
N-(2-cyanophenyl)-2-phenylacetamide |
Molekularformel |
C15H12N2O |
Molekulargewicht |
236.27 g/mol |
IUPAC-Name |
N-(2-cyanophenyl)-2-phenylacetamide |
InChI |
InChI=1S/C15H12N2O/c16-11-13-8-4-5-9-14(13)17-15(18)10-12-6-2-1-3-7-12/h1-9H,10H2,(H,17,18) |
InChI-Schlüssel |
JJPHVTNXDLOCHU-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C=C1)CC(=O)NC2=CC=CC=C2C#N |
Kanonische SMILES |
C1=CC=C(C=C1)CC(=O)NC2=CC=CC=C2C#N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![[(3S,5R,10S,13R,14S,16S,17R)-14,16-dihydroxy-10,13-dimethyl-17-(5-oxo-2H-furan-3-yl)-1,2,3,4,5,6,7,8,9,11,12,15,16,17-tetradecahydrocyclopenta[a]phenanthren-3-yl] acetate](/img/structure/B187608.png)
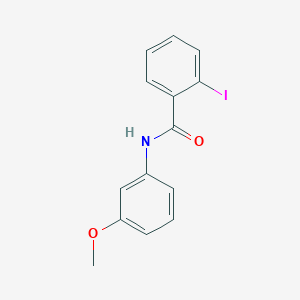
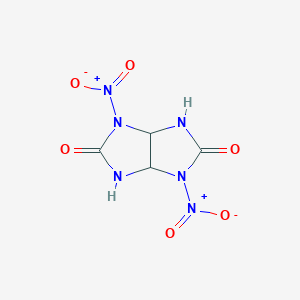
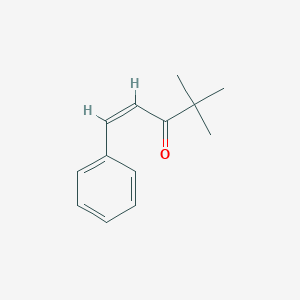
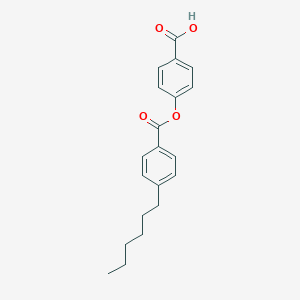
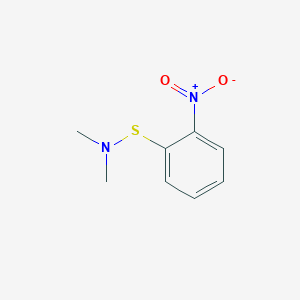
![Hydrindantin dihydrate [MI]](/img/structure/B187621.png)
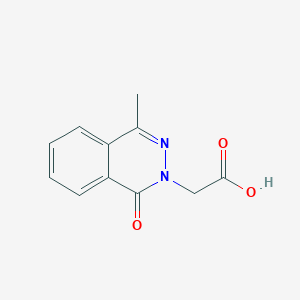
![N-[2-(3,4-Dimethoxyphenyl)ethyl]-3,4-dimethoxybenzamide](/img/structure/B187623.png)
![Glycine, N-[N-(4-methoxybenzoyl)glycyl]-](/img/structure/B187625.png)
![4-[(2,4-Dichlorophenyl)methoxy]benzaldehyde](/img/structure/B187626.png)
![3-Methoxy-4-[(2-nitrobenzyl)oxy]benzaldehyde](/img/structure/B187627.png)
